molecular formula C4H6O3 B3060540 5-Hydroxyoxolan-2-one CAS No. 50768-69-9

5-Hydroxyoxolan-2-one

Cat. No.: B3060540
CAS No.: 50768-69-9
M. Wt: 102.09 g/mol
InChI Key: FYNVARJNCVQAAI-UHFFFAOYSA-N
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Description

5-Hydroxyoxolan-2-one (PIN: this compound) is a five-membered lactone (cyclic ester) with a hydroxyl group (-OH) at the 5-position of the oxolane ring. Its IUPAC name follows the provisional recommendations for heterocyclic heterones .

Properties

IUPAC Name

5-hydroxyoxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-3-1-2-4(6)7-3/h3,5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNVARJNCVQAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560392
Record name 5-Hydroxyoxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50768-69-9
Record name 5-Hydroxyoxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxyoxolan-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxyoxolan-2-one can be synthesized through the reduction and dehydration/cyclization of commercially available 2-deoxy-D-ribose in an acidic aqueous solution . The reaction conditions typically involve the use of reducing agents and acidic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process generally involves large-scale chemical reactions under controlled conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyoxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxy and alkoxy derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

5-Hydroxyoxolan-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Hydroxyoxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in cellular processes, such as enzyme activity and signal transduction .

Comparison with Similar Compounds

Core Structural Variations

The oxolan-2-one scaffold (γ-butyrolactone) is modified with diverse substituents in related compounds. Key structural differences include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Features References
5-Hydroxyoxolan-2-one -OH (C5) C₄H₆O₃ 102.09* - Reactive lactone, polar
5-(Hydroxymethyl)-5-methyloxolan-2-one -CH₂OH, -CH₃ (C5) C₆H₁₀O₃ 130.14 74397-28-7 Bifunctional (hydroxyl + methyl)
5-Methoxy-5-methyloxolan-2-one -OCH₃, -CH₃ (C5) C₇H₁₀O₃ 142.15 1487-57-6 Ether group enhances lipophilicity
5-(1-Hydroxyethyl)oxolan-2-one -CH(OH)CH₃ (C5) C₆H₁₀O₃ 130.14 54656-51-8 Secondary alcohol substituent
5-[(E)-Hex-3-enyl]oxolan-2-one -(E)-C₆H₁₀ (C5) C₁₀H₁₆O₂ 168.23 97416-87-0 Alkenyl chain increases hydrophobicity
5-Naphthalen-2-yloxolan-2-one -C₁₀H₇ (C5) C₁₄H₁₂O₂ 212.24 180037-65-4 Aromatic π-system for UV activity
(3R,4R,5R)-3-Chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one -Cl, -OH, -CH₂OH, -CH₃ (C3, C4, C5) C₆H₉ClO₄ 180.59 93398-98-2 Multifunctional halogenated derivative

*Estimated molecular weight based on formula.

Physicochemical Properties

  • Polarity : The hydroxyl and hydroxymethyl groups in this compound and its analogs (e.g., 5-(hydroxymethyl)-5-methyloxolan-2-one) increase hydrophilicity, enhancing solubility in polar solvents .
  • Lipophilicity : Alkenyl (e.g., 5-[(E)-hex-3-enyl]oxolan-2-one) and aromatic (e.g., 5-naphthalen-2-yloxolan-2-one) substituents reduce water solubility but improve lipid membrane permeability .
  • Reactivity : The lactone ring undergoes hydrolysis under acidic or basic conditions. Electron-withdrawing groups (e.g., chloro in CAS 93398-98-2) may stabilize the ring, while electron-donating groups (e.g., methoxy in CAS 1487-57-6) could accelerate ring-opening reactions .

Biological Activity

5-Hydroxyoxolan-2-one, also known as 5-hydroxy-dihydro-furan-2-one, is a cyclic compound with significant interest in biological research due to its potential therapeutic applications. Its molecular formula is C4H6O3, and it has a molecular weight of 102.09 g/mol. This compound has been studied for various biological activities, particularly its antimicrobial and anti-inflammatory properties.

Target Enzymes

This compound primarily acts as an inhibitor of the enzyme Cyclooxygenase-2 (COX-2) . This enzyme plays a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins, which are mediators of inflammation.

Mode of Action

The compound forms a stable complex with COX-2, effectively inhibiting its activity. This interaction leads to a reduction in the production of pro-inflammatory prostaglandins, thereby alleviating inflammation.

Pharmacokinetics

Research indicates that this compound exhibits good bioavailability due to its interaction with COX-2, suggesting that it could be effective in therapeutic contexts where inflammation is a key concern.

Antimicrobial Properties

Studies have demonstrated that this compound possesses notable antimicrobial activity. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 µg/mL
Escherichia coli128 µg/mL
Pseudomonas aeruginosa512 µg/mL

Anti-inflammatory Effects

The compound's ability to inhibit COX-2 suggests significant anti-inflammatory potential. In vitro studies have shown that it can reduce the expression of COX-2 in macrophages stimulated by lipopolysaccharides (LPS), indicating its role in modulating inflammatory responses .

Case Study: Inhibition of COX-2 Expression

In a study examining the effects of various compounds on COX-2 expression in murine macrophages, this compound was found to significantly reduce COX-2 levels compared to controls. The study utilized Western blot analysis to quantify COX-2 protein levels, demonstrating the compound's efficacy as an anti-inflammatory agent .

Applications in Medicine and Industry

This compound's unique properties make it suitable for various applications:

  • Pharmaceutical Development : Its anti-inflammatory and antimicrobial properties position it as a promising candidate for new drug formulations.
  • Agrochemicals : The compound's antimicrobial activity can be explored for use in agricultural settings to combat plant pathogens.
  • Chemical Synthesis : As a versatile building block, it is utilized in the synthesis of more complex organic molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxyoxolan-2-one
Reactant of Route 2
5-Hydroxyoxolan-2-one

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